![molecular formula C19H21N3O4 B1192400 Besonprodil CAS No. 859230-84-5](/img/structure/B1192400.png)
Besonprodil
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Overview
Description
BMS-505130 is a potent and selective serotonin transport inhibitor; K(i) for binding to the serotonin transporter = 0.18 nM (K(i) values for binding to the norepinephrine and dopamine transporters = 4.6 and 2.1 microM, respectively)
Scientific Research Applications
Pharmacokinetics and Lung Deposition : A study by Agertoft et al. (2003) explored the lung deposition and pharmacokinetics of beclomethasone dipropionate (BDP) in children with asthma, which is relevant for understanding similar compounds' behavior in the human body (Agertoft et al., 2003).
Gastrointestinal Applications : McDonald (2007) discussed the use of oral BDP for treating gastrointestinal graft-versus-host disease following allogeneic hematopoietic cell transplantation, highlighting its role in inflammatory disorders (McDonald, 2007).
Lung Function in Disease : De Backer et al. (2010) investigated the lung deposition of BDP/formoterol in various subjects, including asthmatic and COPD patients, indicating the importance of drug delivery methods in respiratory diseases (De Backer et al., 2010).
Micronization for Pulmonary Delivery : Bakhbakhi et al. (2006) and Charpentier et al. (2008) both conducted studies on the micronization of beclomethasone-17,21-dipropionate (BECD) for enhanced pulmonary delivery, which is relevant for understanding the physical and chemical properties essential for effective drug delivery (Bakhbakhi et al., 2006), (Charpentier et al., 2008).
Chemical Synthesis and Receptor Modulation : Markus et al. (2022) explored the synthesis of oxazolo-annulated 3-benzazepines, designed by merging components of negative allosteric NMDA receptor modulators, which can be relevant for understanding the synthesis and modulation of similar compounds (Markus et al., 2022).
properties
CAS RN |
859230-84-5 |
---|---|
Molecular Formula |
C19H21N3O4 |
Molecular Weight |
355.39 |
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25) |
InChI Key |
FCBQJNCAKZSIAH-NDEPHWFRSA-N |
SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-505130; BMS 505130; BMS505130; BMS-505130 free base; UNII-E892TW82D9; E892TW82D9. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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